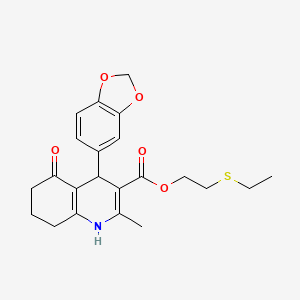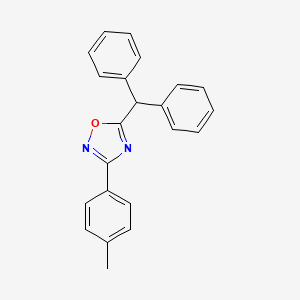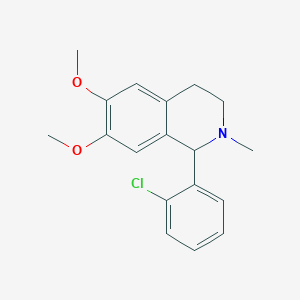![molecular formula C15H19NO2 B4900596 (2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4900596.png)
(2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine, also known as FMA-1, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FMA-1 is a derivative of the phenethylamine class of compounds and has been found to possess significant biological activity.
Mechanism of Action
The exact mechanism of action of (2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is not yet fully understood. However, it has been suggested that its anti-inflammatory and analgesic properties may be related to its ability to modulate the activity of certain neurotransmitters, such as dopamine and serotonin. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, this compound has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde, and increase the activity of antioxidant enzymes, such as superoxide dismutase.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in lab experiments is its ability to modulate the activity of neurotransmitters and enzymes involved in the inflammatory response. This makes it a useful tool for studying the mechanisms underlying inflammation-related disorders. However, one of the limitations of using this compound is its potential toxicity at higher doses. Therefore, caution must be exercised when using this compound in lab experiments.
Future Directions
There are several future directions for research on (2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine. One area of interest is its potential as a therapeutic agent for pain and inflammation-related disorders. Further studies are needed to determine the optimal dose and administration route for this compound in these conditions. Additionally, more research is needed to understand the exact mechanism of action of this compound and its potential interactions with other drugs. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of (2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine involves the reaction of 4-methoxyphenylacetone with 2-furylcarbinol in the presence of sodium borohydride. The resulting product is then treated with N-methyl-N-(trimethylsilyl) trifluoroacetamide to yield this compound. This synthesis method has been reported in the literature and has been used in various studies to obtain this compound for research purposes.
Scientific Research Applications
(2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been studied extensively for its potential therapeutic applications. It has been found to possess significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been shown to possess anti-cancer activity, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-12(16-11-15-4-3-9-18-15)10-13-5-7-14(17-2)8-6-13/h3-9,12,16H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMMWMJURSAYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol](/img/structure/B4900514.png)


![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-chlorobenzyl)piperazine oxalate](/img/structure/B4900533.png)
![N~2~-(tert-butyl)-N~1~-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}glycinamide](/img/structure/B4900544.png)

![6-methoxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B4900554.png)

![1-(3-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4900570.png)



![3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4900622.png)
